
1-Hydroxy-5-ethylmethanesulfonate Cumaran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Hydroxy-5-ethylmethanesulfonate Cumaran involves several steps. The primary synthetic route includes the reaction of 2,3-dihydro-1-benzofuran with ethylmethanesulfonate under specific conditions to introduce the sulfonate group . The reaction conditions typically involve the use of a solvent such as dichloromethane, ethyl acetate, or methanol
Chemical Reactions Analysis
1-Hydroxy-5-ethylmethanesulfonate Cumaran undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonate group.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-5-ethylmethanesulfonate Cumaran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-5-ethylmethanesulfonate Cumaran involves its interaction with specific molecular targets. The hydroxyl and sulfonate groups play a crucial role in its reactivity and binding to target molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which allow the compound to modify other molecules and exert its effects .
Comparison with Similar Compounds
1-Hydroxy-5-ethylmethanesulfonate Cumaran can be compared with other similar compounds such as:
1-Hydroxy-5-methylmethanesulfonate Cumaran: Similar structure but with a methyl group instead of an ethyl group.
1-Hydroxy-5-ethylbenzenesulfonate Cumaran: Similar structure but with a benzenesulfonate group instead of a methanesulfonate group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
1346603-15-3 |
|---|---|
Molecular Formula |
C11H14O5S |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C11H14O5S/c1-17(13,14)16-5-4-8-2-3-11-9(6-8)10(12)7-15-11/h2-3,6,10,12H,4-5,7H2,1H3 |
InChI Key |
YWOHLNWDXGDECA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCC1=CC2=C(C=C1)OCC2O |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC2=C(C=C1)OCC2O |
Synonyms |
1-Hydroxy-5-ethylmethanesulfonate-2,3-dihydro-1-benzofuran; 1-Hydroxy-5-ethylmethanesulfonate Benzodihydrofuran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


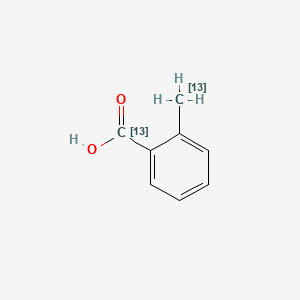

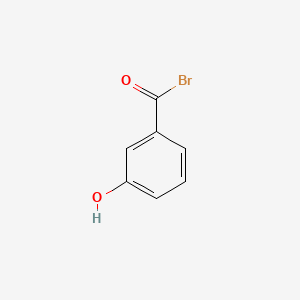
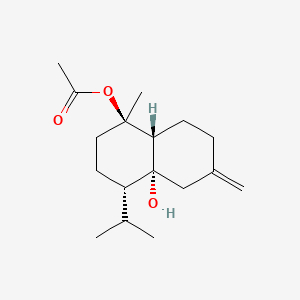
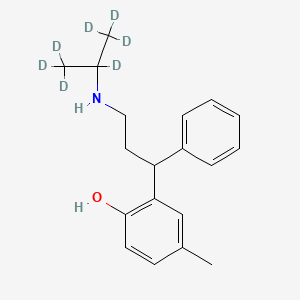

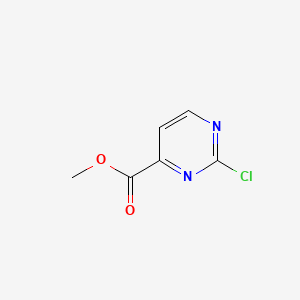
![15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B585239.png)
